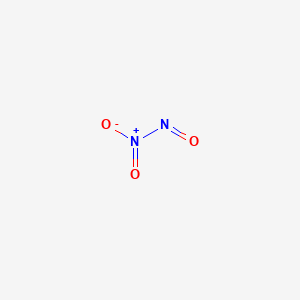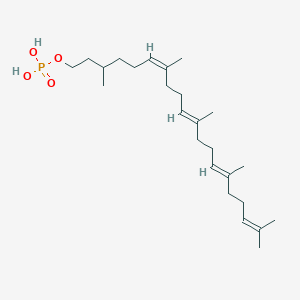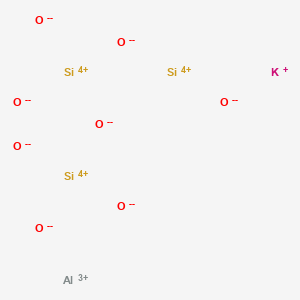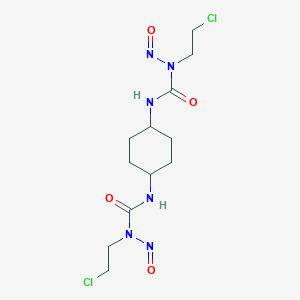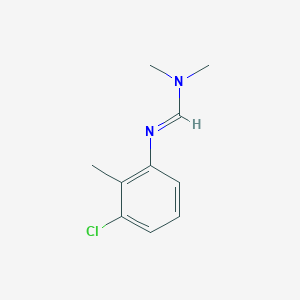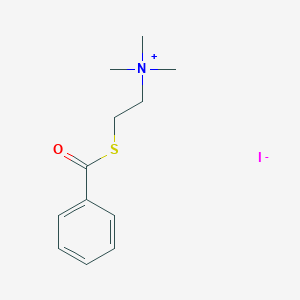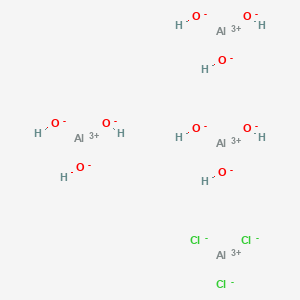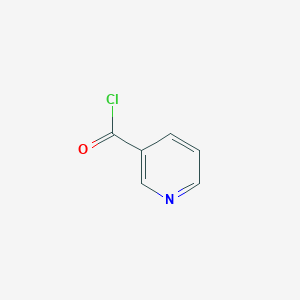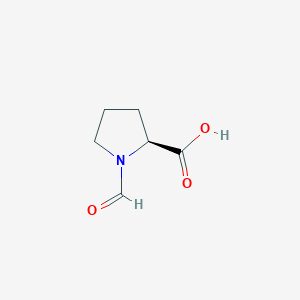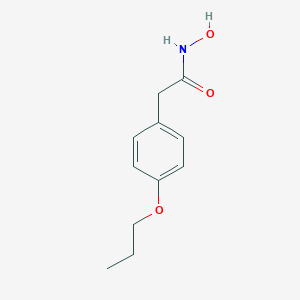
2-(p-Propoxyphenyl)acetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Propoxyphenyl)acetohydroxamic acid, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPAA is a hydroxamic acid derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid is not fully understood. However, it is believed that 2-(p-Propoxyphenyl)acetohydroxamic acid exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 2-(p-Propoxyphenyl)acetohydroxamic acid leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce the invasiveness of cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is relatively easy to synthesize and purify. 2-(p-Propoxyphenyl)acetohydroxamic acid is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is not very water-soluble, which can make it difficult to use in certain experiments. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid can be toxic to cells at high concentrations, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for research on 2-(p-Propoxyphenyl)acetohydroxamic acid. One area of interest is the development of 2-(p-Propoxyphenyl)acetohydroxamic acid derivatives with improved water solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid in more detail, particularly with regard to its anti-inflammatory and anti-viral properties. Finally, there is a need for further studies to evaluate the efficacy of 2-(p-Propoxyphenyl)acetohydroxamic acid in animal models of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(p-Propoxyphenyl)acetohydroxamic acid involves the reaction of p-propoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds via an acid-catalyzed esterification followed by a base-catalyzed amidation to yield 2-(p-Propoxyphenyl)acetohydroxamic acid. The yield of 2-(p-Propoxyphenyl)acetohydroxamic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of base used.
Aplicaciones Científicas De Investigación
2-(p-Propoxyphenyl)acetohydroxamic acid has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
Propiedades
Número CAS |
13363-00-3 |
|---|---|
Nombre del producto |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-hydroxy-2-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h3-6,14H,2,7-8H2,1H3,(H,12,13) |
Clave InChI |
LDCVQEHNEIJAPV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
SMILES canónico |
CCCOC1=CC=C(C=C1)CC(=O)NO |
Otros números CAS |
13363-00-3 |
Sinónimos |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



